molecular formula C18H19BrO4 B14012515 Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate

Cat. No.: B14012515
M. Wt: 379.2 g/mol
InChI Key: UISUPHOIKPMRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzyloxy group, a bromophenyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate typically involves multiple steps. One common method includes the esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst to form ethyl 3-hydroxypropanoate. This intermediate is then subjected to a bromination reaction to introduce the bromine atom at the 2-position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in enzymes or receptors, while the bromophenyl group can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-(benzyloxy)-2-chlorophenyl)-3-hydroxypropanoate
  • Ethyl 3-(5-(benzyloxy)-2-fluorophenyl)-3-hydroxypropanoate
  • Ethyl 3-(5-(benzyloxy)-2-iodophenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain molecular targets compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C18H19BrO4

Molecular Weight

379.2 g/mol

IUPAC Name

ethyl 3-(2-bromo-5-phenylmethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C18H19BrO4/c1-2-22-18(21)11-17(20)15-10-14(8-9-16(15)19)23-12-13-6-4-3-5-7-13/h3-10,17,20H,2,11-12H2,1H3

InChI Key

UISUPHOIKPMRLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.